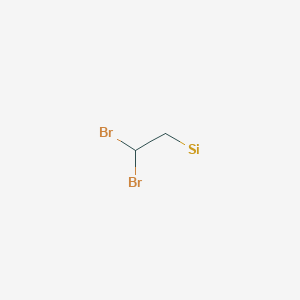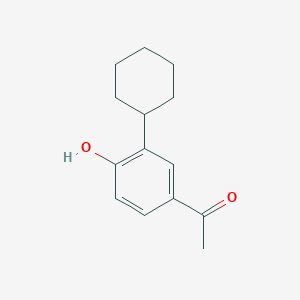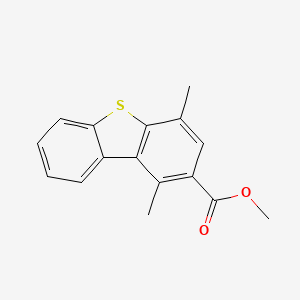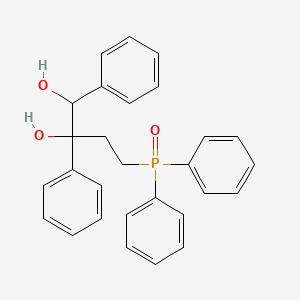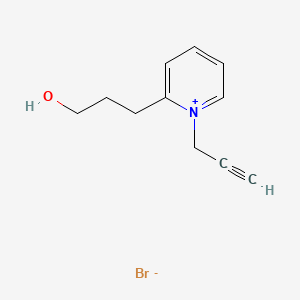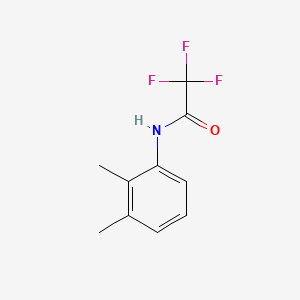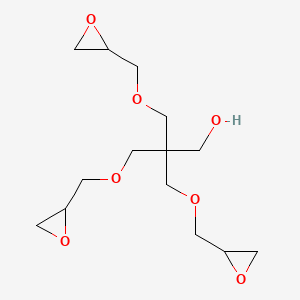
Triethylpropoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylpropoxysilane is an organosilicon compound with the molecular formula C₉H₂₂OSi and a molecular weight of 174.3559 g/mol . It is also known by other names such as propyl triethylsilyl ether and propyloxytriethylsilane . This compound is characterized by its silicon-oxygen bond, which imparts unique chemical properties.
Preparation Methods
The synthesis of triethylpropoxysilane typically involves the reaction of triethylsilane with propanol in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Triethylpropoxysilane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanol derivatives.
Reduction: this compound can act as a reducing agent in certain organic reactions.
Substitution: The silicon-oxygen bond can be targeted in substitution reactions to form different organosilicon compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triethylpropoxysilane finds applications in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which triethylpropoxysilane exerts its effects involves the interaction of its silicon-oxygen bond with various molecular targets. This interaction can lead to the formation of stable silicon-containing intermediates, which can further react to produce desired products. The pathways involved often include catalytic cycles that facilitate the transformation of the compound .
Comparison with Similar Compounds
Triethylpropoxysilane can be compared with other similar compounds such as:
Trimethyl(propoxy)silane: This compound has a similar structure but with methyl groups instead of ethyl groups.
Triethylsilane: Lacks the propoxy group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of both ethyl and propoxy groups, which can be exploited in various chemical transformations.
Properties
CAS No. |
17841-44-0 |
|---|---|
Molecular Formula |
C9H22OSi |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
triethyl(propoxy)silane |
InChI |
InChI=1S/C9H22OSi/c1-5-9-10-11(6-2,7-3)8-4/h5-9H2,1-4H3 |
InChI Key |
RXJWOBGGPLEFEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
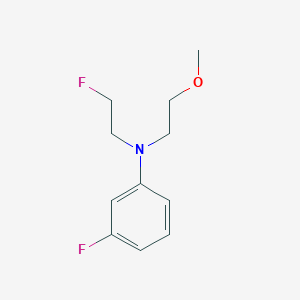
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
